molecular formula C7H13NO2 B3418726 (1R,2S)-Methyl 2-aminocyclopentanecarboxylate CAS No. 128001-37-6

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate

Cat. No. B3418726
M. Wt: 143.18 g/mol
InChI Key: RGXCCQQWSIEIEF-RITPCOANSA-N
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Description

“(1R,2S)-Methyl 2-aminocyclopentanecarboxylate” is a chemical compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound .


Molecular Structure Analysis

The molecular formula of “(1R,2S)-Methyl 2-aminocyclopentanecarboxylate” is C8H15NO2 . The molecular weight is 157.21 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-Methyl 2-aminocyclopentanecarboxylate” are not fully documented. The compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 .

Scientific Research Applications

Enzymatic Synthesis and Antifungal Activity

(1R,2S)-2-Aminocyclopentanecarboxylic acid, also known as cispentacin, has garnered interest due to its novel biological activity, particularly its antifungal properties against organisms such as Candida albicans and C. neoformans. Research highlights the development of enzymatic strategies to synthesize cispentacin in its enantiomerically pure form. Structural optimization has led to derivatives with enhanced antifungal efficacy. This body of work underscores the significance of the cyclopentane β-amino acid moiety, not just in cispentacin and its derivatives but also as a key component in larger molecules with pharmacological relevance, such as the antibiotic amipurimycin (Forró & Fülöp, 2016).

Synthesis and Structural Analysis

Further research has been dedicated to the synthesis and structural analysis of derivatives and analogs of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate. Studies include the stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines, leading to the synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate and similar compounds. These works have contributed to the understanding of the reactivity and potential applications of these molecules in pharmaceutical synthesis (Fernandez et al., 2008).

Crystallographic Studies

Crystallographic studies have provided insight into the solid-state secondary structures of dipeptides derived from β-amino acids such as (1R,2S)-2-Aminocyclopentanecarboxylic acid. Such research aids in understanding the molecular interactions and potential biological activities of these compounds (Abraham et al., 2011).

Synthesis of Stereoisomers

Research has also been focused on the scalable synthesis and isolation of stereoisomers of related compounds, demonstrating the utility of these processes by synthesizing receptor agonists. This work illustrates the broader applications of (1R,2S)-Methyl 2-aminocyclopentanecarboxylate analogs in the development of new therapeutic agents (Wallace et al., 2009).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl (1R,2S)-2-aminocyclopentanecarboxylate, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment, and to use it only in a well-ventilated area .

properties

IUPAC Name

methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCCQQWSIEIEF-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563138
Record name Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-Methyl 2-aminocyclopentanecarboxylate

CAS RN

154460-33-0, 128001-37-6
Record name Methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl (1R,2S)-2-aminocyclopentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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